N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide
Description
N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative featuring a 4-bromophenyl substituent and a 4-pyridinyl moiety. It has been investigated for its anti-angiogenic properties, particularly in inhibiting human umbilical vein endothelial cell (HUVEC) proliferation and colony formation . The compound’s synthesis involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate with 4-bromoaniline under standard amidation conditions using coupling reagents like HATU or EDCl .
Properties
IUPAC Name |
N-(4-bromophenyl)-4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c1-10-14(15(21)20-13-4-2-12(17)3-5-13)22-16(19-10)11-6-8-18-9-7-11/h2-9H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMTWTBXGBHVFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide typically involves the reaction of 4-bromobenzoyl chloride with 4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen Substituents
- N-(4-Fluorophenyl) and N-(4-Iodophenyl) analogs: In studies of N-substituted maleimides, halogen size (F, Cl, Br, I) showed minimal impact on monoacylglycerol lipase (MGL) inhibition. For example, N-(4-bromophenyl)maleimide (IC50 = 4.37 μM) and N-(4-iodophenyl)maleimide (IC50 = 4.34 μM) exhibited nearly identical potency . This suggests that electronic effects (e.g., electronegativity) may outweigh steric factors in certain targets.
- N-(4-Chlorophenyl) analogs : In anti-inflammatory assays, N-(4-chlorophenyl)-1,3-thiazole-5-carboxamide derivatives demonstrated significant nitrite reduction in RAW 267.7 cells, comparable to indomethacin . This highlights that chloro and bromo substituents may confer similar bioactivity in inflammatory pathways.
Methoxy and Alkyl Substituents
Core Heterocycle Modifications
- Pyridazinone-based analogs: Compounds like N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as specific FPR2 agonists, demonstrating that the heterocyclic core (pyridazinone vs. thiazole) dictates target specificity .
- Pyrazole-based analogs : AM251 (a pyrazole-3-carboxamide) and rimonabant (a CB1 antagonist) share carboxamide functionality but differ in core structure, underscoring the thiazole-pyridinyl scaffold’s unique role in angiogenesis inhibition .
Table 1: Comparative Bioactivity of Selected Analogs
Key Research Findings and Contradictions
- Halogen effects : While halogen size had minimal impact on MGL inhibition , anti-inflammatory activity in thiazole carboxamides was substituent-dependent (e.g., chloro vs. bromo) . This implies target-specific influences of substituents.
- Heterocyclic core: The thiazole-pyridinyl core in the target compound is critical for anti-angiogenic activity, as pyridazinone or pyrazole analogs showed divergent mechanisms (e.g., FPR2 agonism vs. CB1 antagonism) .
Biological Activity
N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C16H12BrN3OS
- Molecular Weight : 374.26 g/mol
- CAS Number : 321430-19-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that thiazole derivatives often exhibit activities such as:
- Anticancer Activity : Compounds containing thiazole rings have shown promising results against various cancer cell lines, including breast, colon, and lung cancers. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation through pathways involving cyclooxygenases and histone deacetylases .
- Antiparasitic Properties : Studies have demonstrated that thiazole derivatives can inhibit the growth of parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The presence of specific substituents on the thiazole ring enhances their efficacy against these pathogens .
- Antimicrobial Activity : this compound exhibits antibacterial and antifungal properties, potentially through disruption of microbial cell membranes or interference with metabolic pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related thiazole compounds:
| Activity | Cell Line/Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HeLa (cervical cancer) | 92.4 | Induction of apoptosis |
| Caco-2 (colon cancer) | 75.0 | Cell cycle arrest | |
| Antiparasitic | Trypanosoma cruzi | 50.0 | Inhibition of cellular metabolism |
| Antimicrobial | Staphylococcus aureus | 30.0 | Membrane disruption |
| Candida albicans | 20.0 | Inhibition of cell wall synthesis |
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have shown that the compound exhibits cytotoxic effects against various mammalian cell lines, including rat glial cells and human cervical cancer cells. The cytotoxicity is often dose-dependent, with higher concentrations leading to significant decreases in cell viability .
- Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to targets such as histone deacetylases and carbonic anhydrases, indicating potential for further development as a therapeutic agent against cancer and other diseases .
- Antituberculosis Activity : Research indicates that derivatives similar to this compound show inhibitory effects on Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis alongside traditional therapies .
Q & A
Q. Advanced: How can mechanistic studies improve yield in thiazole ring formation?
- Kinetic Analysis : Use time-resolved NMR or IR spectroscopy to monitor intermediates.
- Catalyst Optimization : Compare Cu(I) vs. Pd-based catalysts for regioselectivity. Computational DFT studies can predict transition states (e.g., Gaussian 16) .
Basic: What techniques are recommended for structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing and bond angles using SHELXL (e.g., monoclinic P2₁/c space group, as in ) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., pyridinyl protons at δ 8.5–8.7 ppm).
- IR : Carboxamide C=O stretch ~1650 cm⁻¹.
- Mass Spectrometry : HRMS (ESI+) for molecular ion validation.
Q. Advanced: How do crystal defects impact pharmacological activity?
- Synchrotron Microdiffraction : Map lattice disorders.
- Solubility Studies : Correlate crystal habit (needle vs. plate) with dissolution rates .
Basic: What biological targets are hypothesized for this compound?
Methodological Answer:
Q. Advanced: How to validate in vivo efficacy for cancer models?
- Xenograft Studies : Administer compound (10–50 mg/kg, oral) in immunodeficient mice with K562 leukemia cells. Monitor tumor regression via bioluminescence .
- Metabolite Profiling : LC-MS/MS to identify active derivatives.
Basic: How to resolve contradictions in reported synthesis yields?
Methodological Answer:
- Variable Catalysts : Copper(I) iodide () vs. NaH () may alter cyclization efficiency. Compare under inert (Ar) vs. ambient conditions .
- Yield Optimization Table :
| Condition | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Anhydrous, 80°C | CuI | DMF | 65 | 92 |
| Dry THF, 0°C → RT | NaH | THF | 78 | 95 |
Q. Advanced: Can machine learning predict optimal reaction conditions?
- Data-Driven Models : Train on existing thiazole synthesis datasets (e.g., Reaxys) using parameters like solvent polarity and catalyst loading.
Basic: What computational tools are used for binding affinity prediction?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
